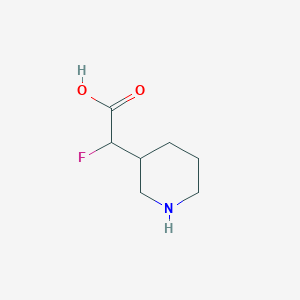
Benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a hydroxypiperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzaldehyde with piperidine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, such as esterification with benzyl chloroformate, to yield the final product. The reaction conditions often involve the use of organic solvents like dichloromethane or toluene, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of benzyl 4-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate.
Reduction: Regeneration of the original hydroxyl compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of Benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the fluorophenyl moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may influence various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
- Benzyl 4-(3-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
- Benzyl 4-(3-methylphenyl)-4-hydroxypiperidine-1-carboxylate
Uniqueness
Benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
特性
分子式 |
C19H20FNO3 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
benzyl 4-(3-fluorophenyl)-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C19H20FNO3/c20-17-8-4-7-16(13-17)19(23)9-11-21(12-10-19)18(22)24-14-15-5-2-1-3-6-15/h1-8,13,23H,9-12,14H2 |
InChIキー |
CXSIFISQDRSZIS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C2=CC(=CC=C2)F)O)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


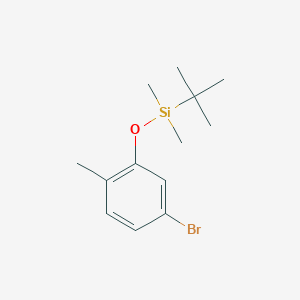
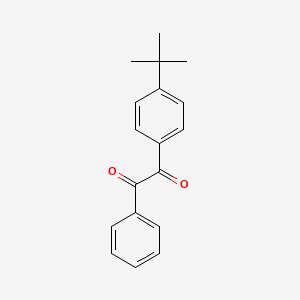
![Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)

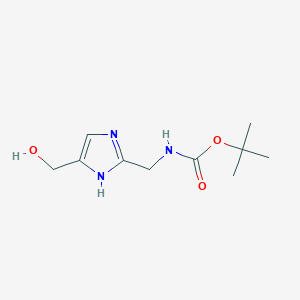
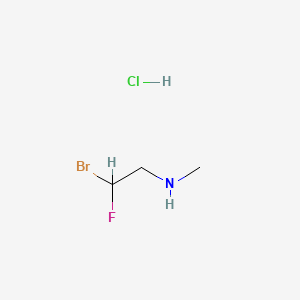
![rac-ethyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13457591.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(4-methylphenyl)acetic acid](/img/structure/B13457593.png)
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![5-Methylspiro[2.3]hexan-5-amine](/img/structure/B13457632.png)
![Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate](/img/structure/B13457633.png)
